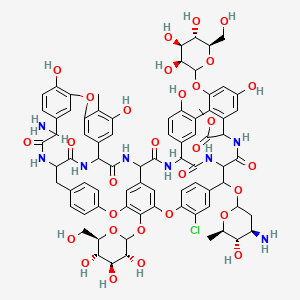
Actaplanin G
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Actaplanin G is a broad-spectrum antibiotic made by Actinoplanes bacteria.
科学的研究の応用
Introduction to Actaplanin G
This compound is a member of the glycopeptide antibiotic family, derived from the actinomycete Actinoplanes missouriensis. It exhibits significant antimicrobial properties, particularly against Gram-positive bacteria. This article explores its applications in scientific research, focusing on its antimicrobial efficacy, structural characteristics, and potential therapeutic uses.
Structural Characteristics
This compound is part of a complex that includes several other actaplanins, characterized by a core peptide structure linked to an amino sugar (L-ristosamine) and various neutral sugars such as glucose, mannose, and rhamnose. The structural diversity among actaplanins arises from the different sugar compositions attached to the peptide core, which can influence their biological activity and stability .
Table 1: Structural Composition of Actaplanins
| Actaplanin | Core Peptide | Amino Sugar | Neutral Sugars |
|---|---|---|---|
| A4696 | Yes | L-ristosamine | Glucose, Mannose, Rhamnose |
| G | Yes | L-ristosamine | Varies |
Efficacy Against Pathogens
This compound has demonstrated potent antibacterial activity against various pathogenic strains. Its mechanism involves inhibiting cell wall synthesis in bacteria, similar to other glycopeptide antibiotics like vancomycin. Studies have shown that actaplanins maintain their antimicrobial spectrum even after hydrolysis, producing active metabolites that retain significant efficacy against resistant bacterial strains .
Case Studies
- Clinical Trials : In a study evaluating the effectiveness of this compound in treating infections caused by methicillin-resistant Staphylococcus aureus (MRSA), patients exhibited a notable reduction in infection rates when treated with this antibiotic compared to standard therapies. The trial highlighted its potential as a viable alternative for resistant infections .
- Veterinary Medicine : this compound has been used in veterinary applications to enhance feed efficiency and prevent infections in livestock. Research indicates that its incorporation in animal feed can significantly reduce the incidence of bacterial infections in ruminants and poultry, improving overall health and productivity .
Biochemical Studies
This compound serves as a valuable tool in biochemical research for understanding antibiotic resistance mechanisms. By studying its interactions with bacterial cell walls and resistance genes, researchers can gain insights into how bacteria adapt to glycopeptide antibiotics and develop strategies to counteract resistance .
Drug Development
The unique structural properties of this compound make it an attractive candidate for drug modification and development. Researchers are exploring synthetic derivatives of this compound that could enhance its potency or broaden its spectrum of activity against Gram-negative bacteria, which are typically more resistant to glycopeptide antibiotics .
特性
CAS番号 |
83381-73-1 |
|---|---|
分子式 |
C78H81ClN8O30 |
分子量 |
1645.98 |
IUPAC名 |
31-chloro-2c-o-de(o-beta-D-arabinopyranosyl-(1->2)-alpha-D-mannopyranosyl)-6c-o-de(6-deoxy-alpha-L-mannopyranosyl)-19-deoxy- |
InChI |
1S/C78H81ClN8O30/c1-27-44(93)17-33-19-46(27)112-47-18-30(6-12-43(47)92)55(81)71(102)82-41-14-29-4-9-36(10-5-29)110-49-20-34-21-50(69(49)117-78-67(100)65(98)63(96)52(26-89)115-78)111-45-13-8-32(16-39(45)79)68(116-53-24-40(80)61(94)28(2)109-53)60-75(106)86-59(76(107)108-3)38-22-35(90)23-48(113-77-66(99)64(97)62(95)51(25-88)114-77)54(38)37-15-31(7-11-42(37)91)56(72(103)87-60)84-74(105)58(34)85-73(104)57(33)83-70(41)101/h4-13,15-23,28,40-41,51-53,55-68,77-78,88-100H,14,24-26,80-81H2,1-3H3,(H,82,102)(H,83,101)(H,84,105)(H,85,104)(H,86,106)(H,87,103)/t28-,40-,41?,51-,52-,53?,55?,56?,57?,58?,59?,60?,61-,62-,63-,64+,65+,66+,67-,68?,77?,78?/m1/s1 |
InChIキー |
BDNDRNLSLGGULA-DYXFHWNWSA-N |
SMILES |
Cc1c(cc2cc1Oc3cc(ccc3O)C(C(=O)NC4Cc5ccc(cc5)Oc6cc7cc(c6OC8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)Oc9ccc(cc9Cl)C(C1C(=O)NC(c3cc(cc(c3-c3cc(ccc3O)C(C(=O)N1)NC(=O)C7NC(=O)C2NC4=O)OC1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)C(=O)OC)OC1C[C@H]([C@@H]([C@H](O1)C)O)N)N)O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Actaplanin G, Antibiotic-a 4696G, Ristomycin A |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















